

Bromocresol Green: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bromocresol Green

Cat. No.: B025135

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This technical guide provides an in-depth overview of **Bromocresol Green** (BCG), a versatile triphenylmethane dye. This document details its chemical and physical properties, provides comprehensive experimental protocols for its key applications, and explores its emerging role in cellular signaling pathways.

Core Chemical and Physical Properties

Bromocresol Green is a widely utilized pH indicator and colorimetric reagent. Its fundamental properties are summarized below for easy reference.

Property	Value	Reference
CAS Number	76-60-8	[1][2][3]
Molecular Formula	C ₂₁ H ₁₄ Br ₄ O ₅ S	[4][5][6]
Molecular Weight	698.01 g/mol	[5][7][8][9]
Appearance	Light yellow to beige crystalline powder	[5]
pH Indicator Range	pH 3.8 (Yellow) to pH 5.4 (Blue)	
pKa	4.8	

Experimental Protocols

Bromocresol Green's utility spans various laboratory techniques, from colorimetric assays to chromatographic visualization. Provided below are detailed methodologies for its most common applications.

Quantification of Serum Albumin

The **Bromocresol Green** (BCG) method is a standard colorimetric assay for the determination of albumin concentration in serum samples.

Principle: At an acidic pH, albumin binds to **Bromocresol Green**, causing a shift in the dye's absorption spectrum. The resulting color change, from yellow-green to blue-green, is proportional to the albumin concentration and can be quantified spectrophotometrically.

Materials:

- **Bromocresol Green** (BCG) Reagent (0.12 mmol/L in a suitable buffer, pH 4.2)
- Albumin Standard (e.g., 5 g/dL)
- Spectrophotometer capable of measuring absorbance at 630 nm
- Cuvettes (1 cm path length)
- Micropipettes
- Test tubes
- Serum or plasma samples

Procedure:

- Reagent Preparation: The BCG reagent and albumin standard are typically ready to use.
- Assay Setup:
 - Label test tubes for a blank, standards, and unknown samples.

- Pipette 1.0 mL of BCG reagent into each tube.
- Add 10 µL of deionized water to the blank tube.
- Add 10 µL of the albumin standard to the standard tubes.
- Add 10 µL of the serum or plasma sample to the respective unknown tubes.
- Incubation: Mix the contents of each tube thoroughly and incubate at room temperature for 5 to 10 minutes.
- Measurement:
 - Set the spectrophotometer to 630 nm and zero the instrument using the reagent blank.
 - Measure the absorbance of the standard and all unknown samples.
- Calculation: The albumin concentration in the unknown samples can be calculated using the following formula:

$$\text{Albumin Concentration (g/dL)} = \left(\frac{\text{Absorbance of Unknown}}{\text{Absorbance of Standard}} \right) \times \text{Concentration of Standard}$$

Visualization of Acidic Compounds in Thin-Layer Chromatography (TLC)

Bromocresol Green is an effective staining agent for the visualization of acidic compounds on TLC plates.

Principle: Acidic compounds on the TLC plate will protonate the **Bromocresol Green** indicator, resulting in yellow spots against a blue or green background.

Materials:

- Developed and dried TLC plate
- **Bromocresol Green** staining solution (0.04% w/v in ethanol, with a few drops of dilute NaOH to achieve a blue-green color)

- Spray bottle or dipping tank
- Fume hood

Procedure:

- Stain Preparation: Dissolve 40 mg of **Bromocresol Green** in 100 mL of ethanol. Add dilute sodium hydroxide solution dropwise until the solution turns from yellow to blue-green.
- Staining:
 - Spraying Method: In a fume hood, hold the dried TLC plate and spray the staining solution evenly from a distance of 15-20 cm until the plate is saturated but not dripping.
 - Dipping Method: Briefly dip the dried TLC plate into the staining solution in a shallow tank.
- Visualization: Allow the plate to air dry. Acidic compounds will appear as distinct yellow spots on a blue or green background. No heating is required for visualization.

Tracking Dye in DNA Agarose Gel Electrophoresis

Bromocresol Green can be used as a tracking dye in the loading buffer for DNA agarose gel electrophoresis to monitor the progress of the separation.

Principle: **Bromocresol Green** is a negatively charged molecule that will migrate towards the positive electrode in an electric field. Its migration rate is dependent on the agarose gel concentration, allowing for the visual tracking of the electrophoresis run.

Materials:

- 6X Loading Buffer containing **Bromocresol Green**
- DNA samples
- Agarose gel
- Electrophoresis buffer (e.g., TAE or TBE)
- Gel electrophoresis apparatus and power supply

Procedure:

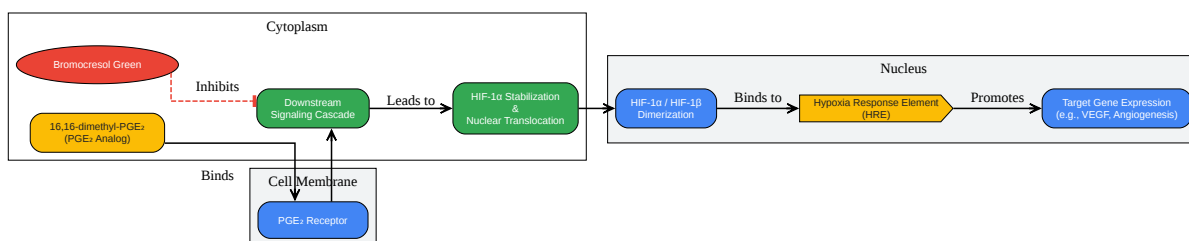
- Loading Buffer Preparation (6X):
 - 30% (v/v) Glycerol in deionized water
 - 0.25% (w/v) **Bromocresol Green**
 - Mix thoroughly and store at 4°C.
- Sample Preparation: Add 1 volume of 6X loading buffer to 5 volumes of your DNA sample. Mix gently by pipetting.
- Gel Loading: Carefully load the DNA-dye mixture into the wells of the agarose gel.
- Electrophoresis: Apply a constant voltage to the gel. The **Bromocresol Green** will migrate through the gel, allowing for real-time monitoring of the electrophoresis progress. In a 1% agarose gel, **Bromocresol Green** migrates at a rate comparable to a DNA fragment of approximately 300-500 base pairs.

Role in Cellular Signaling

Recent findings suggest that **Bromocresol Green** may play a role in modulating cellular signaling pathways, specifically by inhibiting the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1 α).

Inhibition of PGE₂-Induced HIF-1 α Expression

Prostaglandin E₂ (PGE₂) has been shown to induce the expression of HIF-1 α , a key transcription factor in cellular response to hypoxia and a critical player in tumor progression and inflammation. Evidence suggests that **Bromocresol Green** can prevent the stimulatory effect of PGE₂ analogs on HIF-1 α expression. The proposed mechanism involves the interruption of the signaling cascade that leads to the stabilization and transcriptional activity of HIF-1 α .



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- To cite this document: BenchChem. [Bromocresol Green: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b025135#bromocresol-green-cas-number-and-molecular-weight]

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